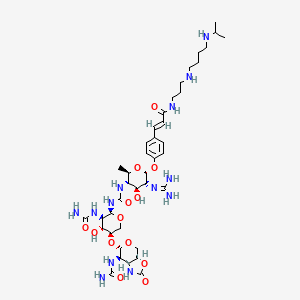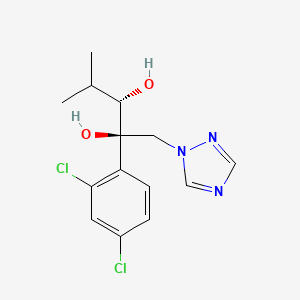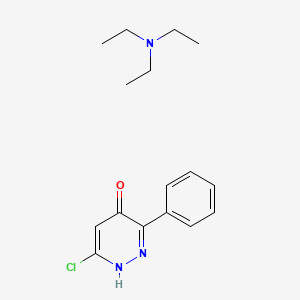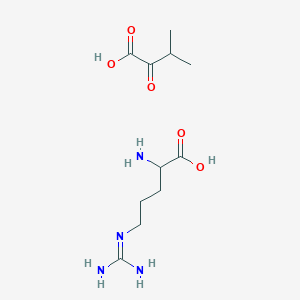
2-Amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(diaminomethylideneamino)pentanoic acid and 3-methyl-2-oxobutanoic acid are two distinct compounds with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Chemical Synthesis: This compound can be synthesized through the reaction of ornithine with cyanamide, followed by hydrolysis.
Biological Synthesis: It is naturally synthesized in the urea cycle and the nitric oxide synthesis pathway in living organisms.
-
3-methyl-2-oxobutanoic acid
Chemical Synthesis: This compound can be synthesized through the oxidative decarboxylation of valine.
Biological Synthesis: It is produced as an intermediate in the catabolism of valine in living organisms.
Industrial Production Methods
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Industrially, it is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum.
3-methyl-2-oxobutanoic acid: Industrial production involves the enzymatic conversion of valine using specific dehydrogenases.
Chemical Reactions Analysis
Types of Reactions
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Oxidation: Can be oxidized to form nitric oxide and citrulline.
Reduction: Can be reduced to form ornithine.
Substitution: Can undergo substitution reactions to form various derivatives.
-
3-methyl-2-oxobutanoic acid
Oxidation: Can be oxidized to form isobutyric acid.
Reduction: Can be reduced to form 3-methyl-2-hydroxybutanoic acid.
Decarboxylation: Can undergo decarboxylation to form isobutene.
Common Reagents and Conditions
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Common reagents include cyanamide, nitric oxide synthase, and various acids and bases for hydrolysis and substitution reactions.
3-methyl-2-oxobutanoic acid: Common reagents include dehydrogenases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Major Products
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Major products include nitric oxide, citrulline, and various substituted derivatives.
3-methyl-2-oxobutanoic acid: Major products include isobutyric acid, 3-methyl-2-hydroxybutanoic acid, and isobutene.
Scientific Research Applications
Chemistry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the synthesis of peptides and proteins, and as a precursor for the synthesis of nitric oxide.
3-methyl-2-oxobutanoic acid: Used as an intermediate in organic synthesis and in the study of metabolic pathways.
Biology
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Plays a role in the urea cycle, nitric oxide synthesis, and protein synthesis.
3-methyl-2-oxobutanoic acid: Involved in the catabolism of branched-chain amino acids and energy production.
Medicine
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the treatment of cardiovascular diseases, erectile dysfunction, and as a dietary supplement.
3-methyl-2-oxobutanoic acid: Studied for its role in metabolic disorders and potential therapeutic applications.
Industry
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the production of dietary supplements, pharmaceuticals, and as a feed additive.
3-methyl-2-oxobutanoic acid: Used in the production of flavoring agents and as an intermediate in chemical manufacturing.
Mechanism of Action
-
2-Amino-5-(diaminomethylideneamino)pentanoic acid
Mechanism: Acts as a substrate for nitric oxide synthase, leading to the production of nitric oxide, which is a key signaling molecule in various physiological processes.
Molecular Targets: Nitric oxide synthase, arginase, and various receptors involved in vasodilation and immune response.
-
3-methyl-2-oxobutanoic acid
Mechanism: Involved in the catabolic pathway of valine, leading to the production of energy and other metabolites.
Molecular Targets: Branched-chain alpha-keto acid dehydrogenase complex and other enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Similar compounds include citrulline, ornithine, and lysine.
3-methyl-2-oxobutanoic acid: Similar compounds include alpha-ketoisocaproic acid and alpha-keto-beta-methylvaleric acid.
Uniqueness
2-Amino-5-(diaminomethylideneamino)pentanoic acid: Unique due to its role in nitric oxide production and its involvement in multiple metabolic pathways.
3-methyl-2-oxobutanoic acid: Unique due to its role as an intermediate in the catabolism of branched-chain amino acids and its involvement in energy production.
Properties
CAS No. |
72087-41-3 |
|---|---|
Molecular Formula |
C11H22N4O5 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H14N4O2.C5H8O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(2)4(6)5(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H3,(H,7,8) |
InChI Key |
BZQFWTZAFAGLOE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



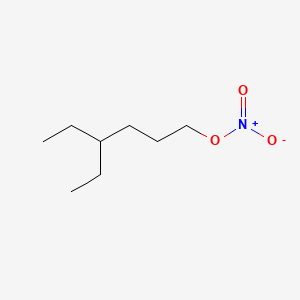
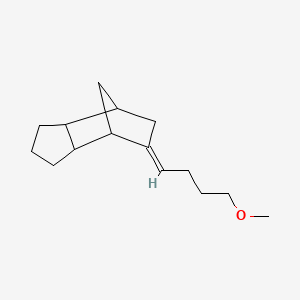
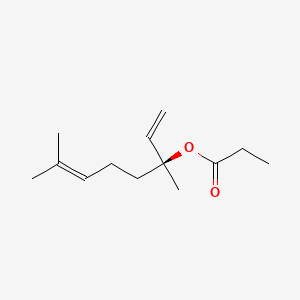

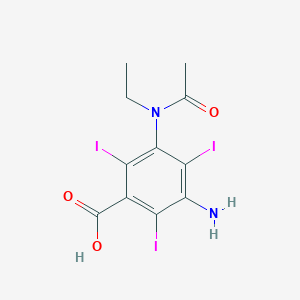
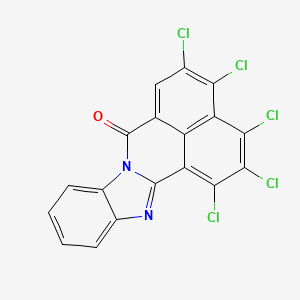
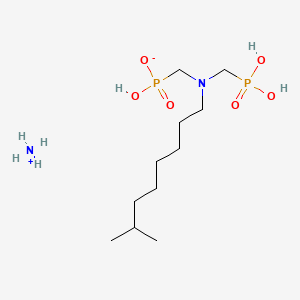
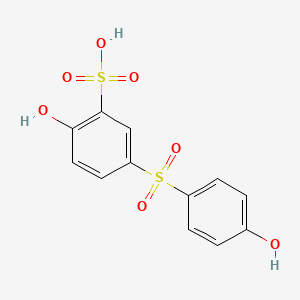
![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
